molecular formula C19H15Cl2N3O B2492822 1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea CAS No. 669757-93-1

1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea

Cat. No.: B2492822
CAS No.: 669757-93-1
M. Wt: 372.25
InChI Key: OKHMDNMFVSTLMD-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea is a synthetic organic compound that belongs to the class of ureas. Compounds in this class are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of dichlorophenyl and pyridinylmethyl groups in its structure suggests potential biological activity and utility in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea typically involves the reaction of 3,4-dichloroaniline with 4-(pyridin-4-ylmethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The dichlorophenyl and pyridinylmethyl groups could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the pyridinylmethyl group, potentially altering its biological activity.

    1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of the pyridinylmethyl group, which might affect its chemical reactivity and applications.

Uniqueness

1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea is unique due to the presence of both dichlorophenyl and pyridinylmethyl groups, which can confer distinct chemical and biological properties. This combination might enhance its ability to interact with specific molecular targets, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O/c20-17-6-5-16(12-18(17)21)24-19(25)23-15-3-1-13(2-4-15)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHMDNMFVSTLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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